1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIPHENYL-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex heterocyclic compound that features a unique combination of phenyl, thienyl, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIPHENYL-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with thienyl-substituted hydrazines in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-DIPHENYL-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4,5-DIPHENYL-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,5-DIPHENYL-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Uniqueness
4,5-DIPHENYL-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is unique due to its combination of phenyl, thienyl, and pyrazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15N3OS |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4,5-diphenyl-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H15N3OS/c25-21-19-17(18(22-23-19)16-12-7-13-26-16)20(14-8-3-1-4-9-14)24(21)15-10-5-2-6-11-15/h1-13,20H,(H,22,23) |
InChI Key |
VIUNGEQUQVOJHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(NN=C3C(=O)N2C4=CC=CC=C4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.